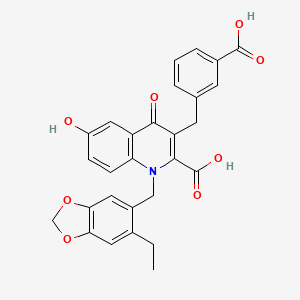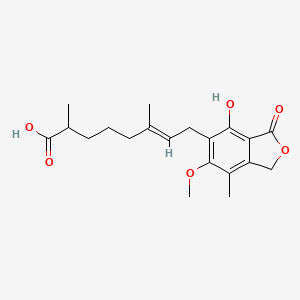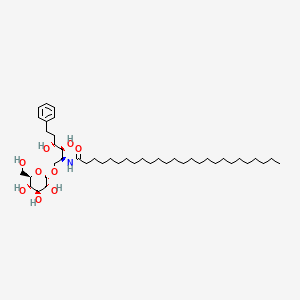![molecular formula C28H35ClN2O6 B1262986 1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)
1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATTO 635-2 is an organic heterotetracyclic compound and an organic perchlorate salt. It has a role as a fluorochrome. It contains an ATTO 635-2(1+).
Scientific Research Applications
Precursors for Heteroaromatic Compounds Research by Boyd, Lindley, and Nicolaou (1984) shows that certain quinolinium salts, closely related to the compound , are useful as precursors for synthesizing various heteroaromatic compounds. These salts, including derivatives similar to the specified quinolinium perchlorate, can react with amidines and dimethylamidines to yield triazines, pyrimidines, isoquinolines, and quinazolinium salts (Boyd, Lindley, & Nicolaou, 1984).
Synthesis of Quinolone Derivatives The work of Schelz (1975) indicates the potential of similar quinolinium salts in the synthesis of various quinolone derivatives. This research underscores the role of such compounds in producing a diverse range of chemical structures, which can be essential for the development of novel materials and pharmaceuticals (Schelz & Priester, 1975).
Photonic Applications Jeong et al. (2015) investigated quinolinium derivatives for photonic applications. Their research highlights the potential of quinolinium-based compounds in enhancing the electron-withdrawing character, which is crucial for developing advanced materials in photonics and electronics. This study suggests that derivatives of the compound could exhibit significant applications in the field of photonics and optoelectronics (Jeong et al., 2015).
Applications in Dye Synthesis Galunov et al. (2003) explored the spectral properties of quinolinium salts and their applications in dye synthesis. This research provides insights into how derivatives of the specified compound can be utilized in the development of new dyes, especially those exhibiting bright fluorescence and potential uses in various industrial and scientific fields (Galunov et al., 2003).
Synthesis of Cyanine Dyes The study by El-aal et al. (2017) demonstrates the use of quinolinium salts in the synthesis of cyanine dyes. This research provides a framework for understanding the potential use of similar compounds in the field of dye chemistry, especially for applications requiring polymethine cyanine dyes (El-aal et al., 2017).
properties
Product Name |
1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate |
|---|---|
Molecular Formula |
C28H35ClN2O6 |
Molecular Weight |
531 g/mol |
IUPAC Name |
4-[9-(dimethylamino)-2,2,4,11,11-pentamethylnaphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid;perchlorate |
InChI |
InChI=1S/C28H34N2O2.ClHO4/c1-18-17-27(2,3)30(12-8-9-26(31)32)25-16-24-20(14-22(18)25)13-19-10-11-21(29(6)7)15-23(19)28(24,4)5;2-1(3,4)5/h10-11,13-17H,8-9,12H2,1-7H3;(H,2,3,4,5) |
InChI Key |
KIDFITUZQAFBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC([N+](=C2C1=CC3=CC4=C(C=C(C=C4)N(C)C)C(C3=C2)(C)C)CCCC(=O)O)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



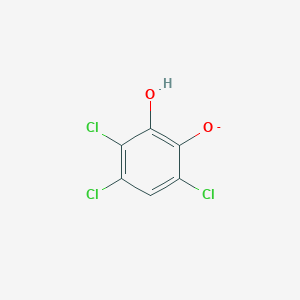
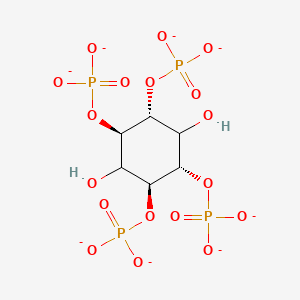
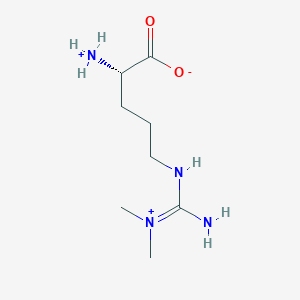
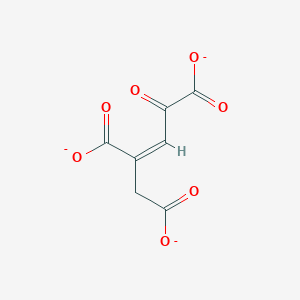
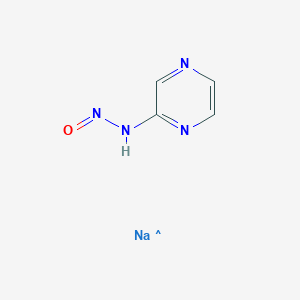
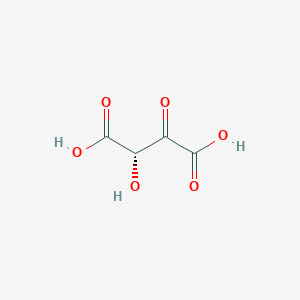
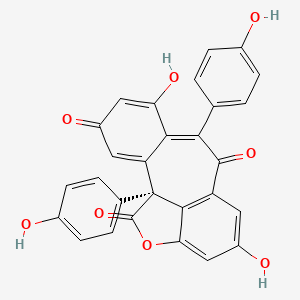
![2-[[[4-[[(diphenylmethyl)amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262916.png)
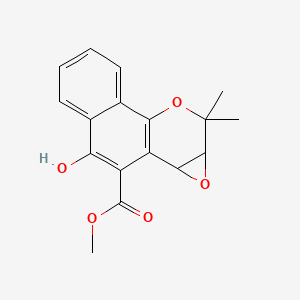
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B1262920.png)
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-prop-2-enyl-5H-oxazole-4-carboxamide](/img/structure/B1262922.png)
